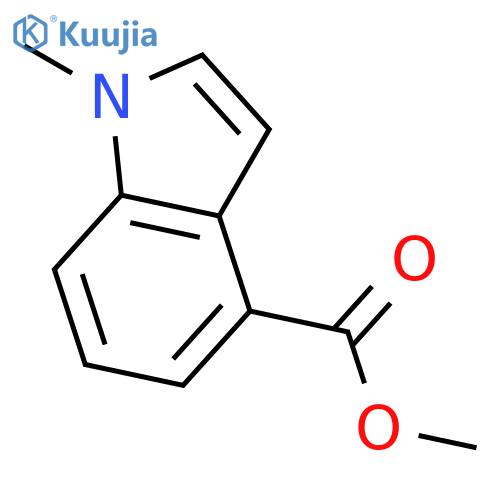Cas no 1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate)

1444-12-8 structure
商品名:Methyl 1-methyl-1H-indole-4-carboxylate
CAS番号:1444-12-8
MF:C11H11NO2
メガワット:189.210542917252
MDL:MFCD09839048
CID:1024698
PubChem ID:12396110
Methyl 1-methyl-1H-indole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-Indole-4-carboxylic acid methyl ester
- Methyl 1-methyl-1H-indole-4-carboxylate
- 1-Methyl-4-carbmethoxyindole
- 1-Methyl-4-carbomethoxyindole
- 1-Methyl-indol-carbonsaeure-(4)-methylester
- 1-methyl-indole-4-carboxylic acid methyl ester
- ACMC-209cso
- AK-92821
- ANW-20854
- CTK0B3162
- methyl 1-methyl-4-indolecarboxylate
- Methyl-1-methylindol-4-carboxylat
- SureCN701556
- Methyl 1-methylindole-4-carboxylate
- 1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester
- HVQOOSBDNRKUDW-UHFFFAOYSA-N
- methyl (N-methyl)-indole4-carboxylate
- methyl (N-methyl)-indole-4-carboxylate
- SY022480
- ST2413219
- V3326
- AKOS006239305
- AS-8599
- DB-230671
- DTXSID50496232
- Methyl1-methyl-1H-indole-4-carboxylate
- BAA44412
- 1444-12-8
- MFCD09839048
- SCHEMBL701556
- CS-0042590
-
- MDL: MFCD09839048
- インチ: 1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
- InChIKey: HVQOOSBDNRKUDW-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 1-methyl-1H-indole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M338483-50mg |
Methyl 1-Methyl-1H-indole-4-carboxylate |
1444-12-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-100mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 100mg |
¥109.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
¥1549.0 | 2022-04-27 | |
| Chemenu | CM147505-10g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 10g |
$468 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US136-200mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 200mg |
192.0CNY | 2021-08-04 | |
| Alichem | A199007506-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
$294.00 | 2022-04-02 | |
| Alichem | A199007506-25g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 25g |
$1,123.20 | 2022-04-02 | |
| Apollo Scientific | OR110447-1g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 1g |
£60.00 | 2025-02-19 | ||
| Chemenu | CM147505-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
$281 | 2021-08-05 | |
| Fluorochem | 210072-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
£196.00 | 2022-03-01 |
Methyl 1-methyl-1H-indole-4-carboxylate 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate) 関連製品
- 108438-43-3(Methyl 1-methyl-1H-indole-3-carboxylate)
- 90924-06-4(1-Methyl-1H-indole-4-carboxylic acid)
- 1204-32-6(methyl 1-methyl-1H-indole-6-carboxylate)
- 128742-76-7(Methyl 1-methyl-1H-indole-5-carboxylate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1444-12-8)Methyl 1-methyl-1H-indole-4-carboxylate

清らかである:99%/99%
はかる:10g/5g
価格 ($):529.0/327.0